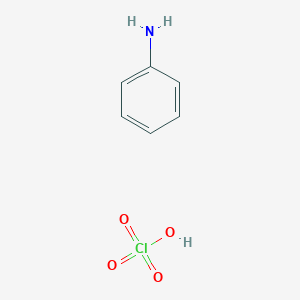

Aniline;perchloric acid

CAS No.: 14796-11-3

Cat. No.: VC1888383

Molecular Formula: C6H8ClNO4

Molecular Weight: 193.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14796-11-3 |

|---|---|

| Molecular Formula | C6H8ClNO4 |

| Molecular Weight | 193.58 g/mol |

| IUPAC Name | aniline;perchloric acid |

| Standard InChI | InChI=1S/C6H7N.ClHO4/c7-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H,7H2;(H,2,3,4,5) |

| Standard InChI Key | WTAMDGKQBVDTBT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N.OCl(=O)(=O)=O |

| Canonical SMILES | C1=CC=C(C=C1)N.OCl(=O)(=O)=O |

Introduction

Chemical Structure and Basic Properties

Aniline;perchloric acid (C₆H₈ClNO₄) is a compound with a molecular weight of 193.58 g/mol . It consists of aniline (C₆H₅NH₂), an aromatic amine, and perchloric acid (HClO₄), a strong inorganic acid. When these two compounds interact, they form anilinium perchlorate, where the basic nitrogen of aniline accepts a proton from the highly acidic perchloric acid.

Structural Characteristics

The compound can be represented in two forms:

-

The semicolon notation (aniline;perchloric acid) indicating a mixture or combination

-

The salt form (anilinium perchlorate) representing the ionic species C₆H₅NH₃⁺ClO₄⁻

The structure features the anilinium cation, where the nitrogen atom of aniline carries a positive charge, and the perchlorate anion (ClO₄⁻), which has a tetrahedral arrangement with the chlorine atom at the center surrounded by four oxygen atoms .

Physical Properties

Anilinium perchlorate exists as a crystalline solid at room temperature. The compound belongs to the orthorhombic crystal system with a noncentrosymmetric space group P2₁2₁2₁ . This noncentrosymmetric nature is particularly significant as it contributes to the compound's nonlinear optical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 193.58 g/mol | |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| Thermal Stability | Up to 250°C (decomposes explosively) | |

| Color | White crystalline solid |

Synthesis and Preparation

Solution Method

Anilinium perchlorate can be synthesized through a controlled reaction between aniline and perchloric acid. The most common synthesis method is the slow evaporation technique using water as a solvent .

The procedure involves:

-

Dissolving stoichiometric amounts of high-purity aniline in water

-

Carefully adding dilute perchloric acid to the solution

-

Allowing the solution to undergo slow evaporation at controlled temperature

-

Collecting and purifying the resulting crystals

This slow evaporation technique promotes the formation of high-quality crystals suitable for optical applications and structural studies .

Growth Parameters

The growth of anilinium perchlorate crystals is influenced by several parameters, including temperature, concentration, and pH. Research has shown that controlling the solubility and metastable zone width is crucial for obtaining high-quality crystals . The morphology of the crystals can be manipulated by adjusting these parameters, allowing for the growth of crystals along specific planes such as (001), (010), and (20-1) .

Spectroscopic Characteristics

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy provide valuable information about the molecular structure and interactions in anilinium perchlorate.

The IR spectrum shows characteristic absorption bands that confirm the presence of both the anilinium cation and perchlorate anion:

-

The perchlorate ion exhibits a distinctive absorption peak at around 1068-1121 cm⁻¹

-

The aromatic C-H in-plane bending vibrations appear at approximately 1125 cm⁻¹

-

The C=C stretching vibrations in aromatic rings are observed at about 1636 cm⁻¹

These spectroscopic features serve as fingerprints for identifying and characterizing the compound, providing insights into the hydrogen bonding interactions that stabilize the crystal structure .

X-ray Photoelectron Spectroscopy (XPS)

XPS analysis reveals the elemental composition and chemical states of anilinium perchlorate. Studies have shown the presence of carbon, nitrogen, oxygen, and chlorine in the expected proportions . The incorporation of perchlorate ions into the crystal structure can be confirmed by the appearance of characteristic chlorine and oxygen peaks in the XPS spectrum .

Nonlinear Optical Properties

Second Harmonic Generation (SHG)

One of the most significant properties of anilinium perchlorate is its second harmonic generation (SHG) efficiency. Research has demonstrated that the compound exhibits SHG efficiency approximately 2.8 times higher than that of potassium dihydrogen phosphate (KDP), a standard reference material for nonlinear optical applications .

The SHG efficiency was evaluated using the Kurtz-Perry powder method with an Nd:YAG laser, which confirmed the existence of phase matching in the material . This high SHG efficiency makes anilinium perchlorate particularly valuable for applications in laser technology and optical signal processing.

Third-Order Nonlinear Properties

Beyond second-order nonlinearity, anilinium perchlorate also demonstrates notable third-order nonlinear optical properties. Z-scan studies have been used to measure the third-order nonlinear refractive index and nonlinear absorption coefficient of the crystal . These measurements indicate that the material possesses self-defocusing properties, which are useful for optical limiting applications .

Applications

Nonlinear Optical Devices

The high nonlinear optical response of anilinium perchlorate makes it suitable for various photonic applications, including:

-

Frequency doubling in laser systems

-

Optical switching and modulation

-

Optical limiting devices

-

Electro-optic modulators

The compound's thermal stability up to approximately 250°C ensures its suitability for laser experiments and device applications .

Crystallographic Studies

Anilinium perchlorate serves as a model system for studying hydrogen bonding interactions in crystal structures. The hydrogen bonds between the anilinium cation and perchlorate anion contribute significantly to the stability and physical properties of the crystal . These studies provide valuable insights for crystal engineering and the design of new materials with tailored properties.

Electrochemical Applications

Research on related systems involving aniline derivatives and perchlorate has explored electrochemical applications. For instance, poly(aniline-co-o-aminophenol) has been investigated for the electrochemical removal and release of perchlorate ions from aqueous solutions . This application leverages the redox properties of the polymer and the ion exchange capacity for environmental remediation purposes.

Research Developments

Crystal Growth Optimization

Recent research has focused on optimizing the crystal growth conditions to produce high-quality anilinium perchlorate crystals with enhanced properties. Studies have investigated the relationship between growth parameters and the resulting crystal quality, morphology, and optical properties .

The determination of solubility curves and metastable zone width has provided valuable information for controlling the nucleation and growth processes . This knowledge enables the production of crystals with fewer defects and improved optical performance.

Mechanical Properties

The mechanical properties of anilinium perchlorate crystals have been characterized through hardness measurements . These studies provide insights into the material's resistance to deformation and its suitability for device fabrication. The anisotropic nature of the crystal results in direction-dependent mechanical properties, which can be leveraged for specific applications.

Laser Damage Threshold

The laser damage threshold is a critical parameter for nonlinear optical materials used in high-power laser systems. Research has determined the laser damage threshold of anilinium perchlorate, confirming its suitability for applications involving intense laser radiation . This property, combined with the high nonlinear optical coefficients, makes the material promising for various photonic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume